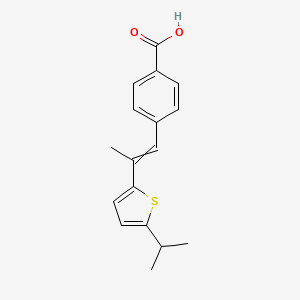
1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it can be synthesized in a laboratory setting for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydroxy derivatives .
Aplicaciones Científicas De Investigación
1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- involves its interaction with β-adrenergic receptors. It acts as a β-adrenergic blocker, inhibiting the action of epinephrine and norepinephrine on these receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and angina.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A widely used β-adrenergic blocker with similar structural features but different pharmacological properties.
Metoprolol: Another β-adrenergic blocker with a similar mechanism of action but different chemical structure.
Atenolol: A β-adrenergic blocker with a different chemical structure but similar therapeutic uses.
Uniqueness
1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- is unique due to its specific structural features and its role as an impurity in Propranolol. Its presence in pharmaceutical formulations highlights the importance of impurity profiling in drug development and quality control .
Propiedades
Número CAS |
89710-82-7 |
|---|---|
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,2-diol |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-11(18)9-21-15-7-14(19)16(20)13-6-4-3-5-12(13)15/h3-7,10-11,17-20H,8-9H2,1-2H3 |
Clave InChI |
NQLMMVJNBRHISU-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC(=C(C2=CC=CC=C21)O)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC(=C(C2=CC=CC=C21)O)O)O |
Sinónimos |
3,4-dihydroxypropranolol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


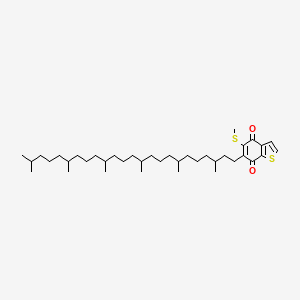
![(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1220809.png)
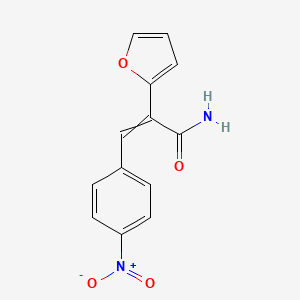

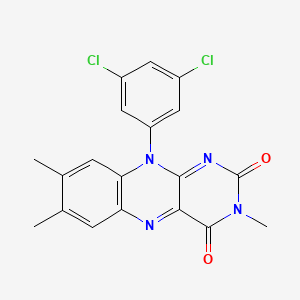
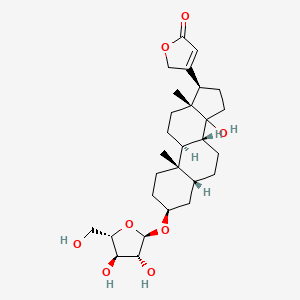
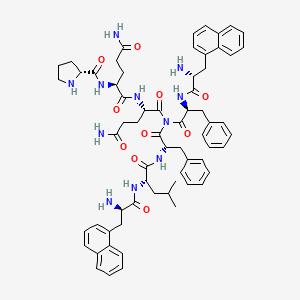

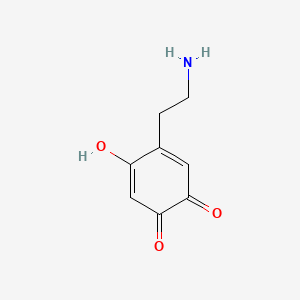
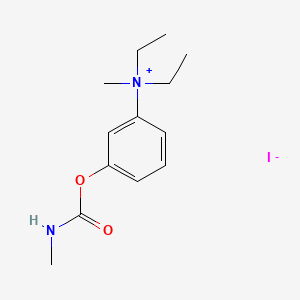

![5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B1220825.png)

